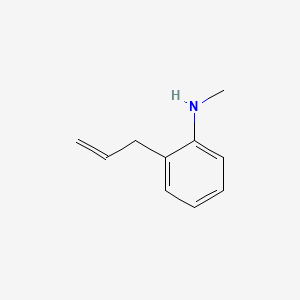

2-Allyl-N-methylaniline

Description

Significance as a Pivotal Synthon in Heterocyclic Chemistry

The strategic placement of the N-methylamino and allyl functionalities on the aniline (B41778) ring makes 2-Allyl-N-methylaniline an ideal substrate for a variety of cyclization reactions. The allyl group can participate in numerous transformations, including intramolecular cyclization, to form fused ring systems.

One of the primary applications of this compound and its analogues is in the synthesis of indoles and quinolines, two of the most important heterocyclic motifs in medicinal chemistry. Palladium-catalyzed oxidative cyclization of o-allylanilines provides a direct route to these valuable compounds. For instance, the cycloisomerization of o-allylanilines using a palladium catalyst in the presence of an organic redox cocatalyst and molecular oxygen as the terminal oxidant has been shown to produce a range of substituted indoles in moderate to good yields. acs.org While specific data for this compound in this exact system is not detailed, the general method highlights its potential.

Furthermore, acid-catalyzed intramolecular hydroamination of N-protected 2-allylanilines offers an atom-economical pathway to indolines and tetrahydroquinolines. clockss.org The reaction proceeds by protonation of the nitrogen, followed by intramolecular attack of the nitrogen on the double bond.

The versatility of this compound extends to its potential use in the synthesis of other heterocyclic systems. Although direct syntheses of acridines and phenazines from this specific precursor are less common and would likely involve multi-step pathways, the fundamental reactivity of the o-allylaniline core provides a conceptual basis for such transformations. The synthesis of acridines, for example, often involves the cyclization of N-arylanthranilic acids, which could potentially be derived from precursors related to this compound. Similarly, phenazine (B1670421) synthesis typically involves the condensation of o-diamines or the oxidative dimerization of anilines. clockss.orgnih.gov

Below are tables detailing research findings on the synthesis of heterocycles from related o-allylaniline systems, illustrating the synthetic utility of this class of compounds.

Table 1: Palladium-Catalyzed Synthesis of Quinolines from Allyl Alcohols and Anilines rsc.org

| Aniline Derivative | Allyl Alcohol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | Cinnamyl alcohol | Pd(OAc)₂ | DMSO | 130 | 12 | 85 |

| 4-Methoxyaniline | Cinnamyl alcohol | Pd(OAc)₂ | DMSO | 130 | 12 | 88 |

| 4-Chloroaniline | Cinnamyl alcohol | Pd(OAc)₂ | DMSO | 130 | 12 | 75 |

This table demonstrates a related synthesis, highlighting the general conditions for palladium-catalyzed quinoline (B57606) formation.

Table 2: Acid-Catalyzed Cyclization of N-Protected 2-Allylanilines clockss.org

| Substrate | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| N-Tosyl-2-allylaniline | TfOH (0.2 equiv) | Toluene | 80 | 2 | 1-Tosyl-2-methylindoline | 95 |

| N-Benzoyl-2-allylaniline | TfOH (0.2 equiv) | Toluene | 80 | 12 | 1-Benzoyl-2-methylindoline | 78 |

| N-(4-Nitrophenylsulfonyl)-2-allylaniline | TfOH (0.2 equiv) | Toluene | 80 | 3 | 1-(4-Nitrophenylsulfonyl)-2-methylindoline | 92 |

This table showcases the efficiency of acid-catalyzed cyclization for creating indoline (B122111) scaffolds from o-allylaniline derivatives.

Historical Context of Amino-Allylic Systems in Organic Transformations

The synthetic utility of this compound is deeply rooted in the rich history of amino-allylic rearrangements, most notably the aza-Claisen and aza-Cope rearrangements. These sigmatropic rearrangements have been instrumental in the stereoselective formation of carbon-carbon and carbon-nitrogen bonds.

The Claisen rearrangement, first discovered by Rainer Ludwig Claisen in 1912 for allyl vinyl ethers, laid the foundational understanding of acs.orgacs.org-sigmatropic shifts. wikipedia.orglibretexts.org The nitrogen analogue, the aza-Claisen rearrangement, involves the thermal or Lewis acid-catalyzed rearrangement of N-allylanilines or N-allylenamines. This reaction typically requires higher temperatures than its oxygen counterpart due to the higher energy barrier for achieving the necessary planar transition state for the nitrogen atom. The first recorded example of a Claisen rearrangement of an N-allyl compound was the smooth, high-yield rearrangement of N-allyl-1-naphthylamine to 2-allyl-1-naphthylamine. researchgate.net

The aza-Cope rearrangement, a nitrogen-containing version of the Cope rearrangement, has also been a powerful tool in organic synthesis, particularly in the construction of alkaloids. acs.orgwikipedia.org The cationic 2-aza-Cope rearrangement is especially noteworthy for its ability to proceed under mild conditions and has been extensively used in the synthesis of complex natural products. wikipedia.org A key application is the aza-Cope/Mannich reaction, which provides a thermodynamic driving force for the rearrangement and allows for the efficient construction of pyrrolidine (B122466) rings. wikipedia.orgchem-station.com This strategy has been famously employed in the total synthesis of alkaloids like strychnine. chem-station.com

The development of these amino-allylic rearrangements provided the chemical basis for utilizing compounds like this compound. The initial step in many of its applications is an aza-Claisen rearrangement of the corresponding N-allylaniline to introduce the allyl group at the ortho position, a transformation that can be facilitated by catalytic amounts of acid. This rearranged product then serves as the direct precursor for subsequent cyclization reactions to form the desired heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-prop-2-enylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-3-6-9-7-4-5-8-10(9)11-2/h3-5,7-8,11H,1,6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOWDDNYSYTRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Allyl N Methylaniline

Intramolecular Cyclization Reactions

Palladium-Catalyzed Intramolecular Carbocyclization and Carboamination

Palladium catalysts are highly effective in promoting the intramolecular cyclization of 2-allyl-N-methylaniline and its derivatives. These reactions typically proceed through the formation of a palladium-π-allyl complex or via oxidative addition, followed by migratory insertion and reductive elimination steps to yield diverse heterocyclic products.

A notable application of palladium catalysis is the diastereoselective synthesis of N-methylspiroindolines through intramolecular Mizoroki-Heck annulations. This reaction has been demonstrated on cyclopentenyl-tethered 2-bromo-N-methylanilines, which are derivatives of the core this compound structure. The process utilizes a palladium(0) catalyst, such as Pd(t-Bu3P)2, to facilitate the spirocyclization.

The reaction sequence involves the oxidative addition of the palladium(0) catalyst to the aryl bromide bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to form the spiroindoline structure. This methodology achieves high yields, ranging from 59–81%, and exceptional diastereoselectivity (>98%). The high degree of stereocontrol is rationalized by density functional theory (DFT) calculations and has been confirmed through X-ray crystallography.

| Substrate | Catalyst | Conditions | Product | Yield (%) | Diastereoselectivity |

|---|---|---|---|---|---|

| (+)-Vince lactam-derived cyclopentenyl-tethered 2-bromo-N-methylaniline | Pd(t-Bu3P)2 | 80 °C, 16 h | N-Methylspiroindoline derivative | 59-81 | >98% |

While direct synthesis of tetrahydroindoloisoquinoline from this compound is not extensively documented, related palladium-catalyzed cascade reactions highlight pathways to analogous fused heterocyclic systems. For instance, the palladium-catalyzed cross-coupling of 2-allylanilines with 1-bromo-2-chlorobenzene (B145985) derivatives yields dihydroindoloindoles. acs.org This transformation occurs through an initial N-arylation, creating a substituted diphenylamine (B1679370) intermediate, which then undergoes an intramolecular palladium-catalyzed carboamination of the alkene. acs.org

The mechanism for the key carboamination step involves oxidative addition of the aryl chloride to Pd(0), reaction with a base to form an amido complex, coordination of the alkene, and subsequent migratory insertion of the alkene into the Pd–N bond. acs.org Final reductive elimination furnishes the tetracyclic product and regenerates the Pd(0) catalyst. acs.org This type of cascade strategy demonstrates the potential of palladium catalysis to construct complex, multi-ring systems from 2-allylaniline (B3051291) precursors.

Copper-Catalyzed Intramolecular Carboamination

Copper(II) salts have been shown to catalyze the intramolecular carboamination of N-aryl-2-allylanilines, which are structurally similar to this compound. These reactions provide a route to synthesize dihydroindoline products. Under catalytic conditions using Cu(OTf)2 with a 2,2′-bipyridyl ligand, the reaction favors a 5-exo-trig cyclization of the amine onto the olefin.

Interestingly, these substrates exhibit divergent reactivity depending on the reaction conditions. While catalytic amounts of copper lead to dihydroindolines, stoichiometric amounts of copper(II) acetate (B1210297) promote an aminoacetoxylation reaction that predominantly forms 6-membered tetrahydroquinoline products. This highlights the tunability of the reaction outcome based on the copper source and stoichiometry.

| Reactant | Reagent/Catalyst | Conditions | Major Product | Pathway |

|---|---|---|---|---|

| N-phenyl-2-allylaniline | Cu(OTf)2 (20 mol%), 2,2′-bipyridyl | PhCF3, 60 °C | Dihydroindoline derivative | Catalytic Carboamination |

| N-phenyl-2-allylaniline | Cu(OAc)2 (stoichiometric) | DMF, heat | Tetrahydroquinoline derivative | Stoichiometric Aminoacetoxylation |

Iodine-Catalyzed Cyclization-Allylation via Iodocyclization-Rearrangement-Deiodination Sequences

Metal-free cyclization reactions offer a green chemistry alternative to transition metal catalysis. A notable example is the iodine-catalyzed cyclization-allylation of N-allyl-2-alkynylanilines. Although this substrate features an alkyne group, which is crucial for the reaction, it demonstrates a powerful iodine-catalyzed cascade relevant to the broader class of N-allylanilines.

The proposed mechanism begins with the iodocyclization of the substrate, initiated by an iodine(I) species. This is followed by an aza-Claisen rearrangement of the allyl group from the nitrogen to the C3 position of the indole (B1671886) ring. The sequence concludes with a deiodination step that regenerates the iodine catalyst, completing the catalytic cycle. This method represents a unique iodine-catalyzed pathway involving carbo-deiodination with functional group rearrangement, yielding 3-allylindole products.

Intermolecular Functionalizations

The reactivity of this compound is predominantly channeled into intramolecular pathways due to the favorable proximity of the allyl and amine functionalities for cyclization. Consequently, the literature on its intermolecular functionalizations is less extensive. However, related N-allylaniline compounds have been used in intermolecular reactions, such as hydrosilylation, where the allyl group's double bond reacts with Si-H moieties in the presence of a catalyst. mdpi.com This has been applied to functionalize poly(hydromethylsiloxane) networks. mdpi.com

Additionally, related aniline (B41778) structures can undergo intermolecular radical addition reactions. For example, N-methyl-N-((trimethylsilyl)methyl)aniline can generate an aminomethyl radical under visible-light iridium catalysis, which then adds to α,β-unsaturated carbonyl compounds. beilstein-journals.org While not demonstrated directly on this compound, such photocatalytic methods suggest potential avenues for its intermolecular reactivity by targeting either the allyl group or other positions on the molecule.

Palladium-Catalyzed Oxidative Coupling with Allyl Alcohols and Anilines

While palladium-catalyzed oxidative coupling reactions of anilines with allyl alcohols are a known method for the formation of C-N bonds, specific studies detailing the reaction of this compound as the aniline component with allyl alcohols were not found in the performed search. General methodologies often involve the direct activation of the C-O bond of the allylic alcohol by a palladium catalyst, sometimes in the presence of a Lewis acid co-catalyst, to facilitate the nucleophilic attack by the aniline derivative.

Regioselective Intermolecular Carboamination of Allylamines

A significant advancement in the functionalization of allylamines is the palladium(II)-catalyzed intermolecular carboamination, which allows for the synthesis of valuable vicinal diamines. This reaction has been shown to be effective with secondary aromatic amines, including N-methylaniline, which is structurally analogous to this compound. The process involves a three-component coupling of an allylamine, an aryl iodide, and an aniline derivative.

A key to the success of this reaction is the use of a removable picolinamide (B142947) auxiliary on the allylamine. This directing group plays a crucial role in controlling the regioselectivity of the aminopalladation step and in stabilizing the resulting 5,5-palladacycle intermediate. This stabilization is critical as it prevents common side reactions such as β-hydride elimination and simple two-component cross-coupling.

The proposed mechanism begins with the coordination of the Pd(II)-catalyst to the picolinamide directing group and the activation of the double bond of the allylamine. This is followed by a regioselective aminopalladation to form the stable 5,5-palladacycle intermediate. Subsequent oxidative addition of an aryl iodide leads to a Pd(IV) intermediate, which then undergoes reductive elimination to yield the final vicinal diamine product and regenerate the active Pd(II) catalyst.

The reaction exhibits broad substrate compatibility and functional group tolerance. Notably, the three-component carboamination with N-methylaniline as the secondary aromatic amine provides the desired vicinal diamines in very high yields.

Table 1: Yields of Vicinal Diamines from the Carboamination Reaction with N-methylaniline

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl iodide | 8v | 85 |

| 2 | 4-Tolyl iodide | 8w | 81 |

| 3 | 4-Methoxyphenyl iodide | 8x | 77 |

Data sourced from supporting information of the cited research.

C-H Functionalization Strategies

C-H functionalization represents a powerful and atom-economical approach to the synthesis of complex organic molecules.

Transition metal-catalyzed C-H amination is a widely studied strategy for the synthesis of N-heterocycles due to its efficiency and the use of readily available starting materials. These reactions can be catalyzed by various metals, including copper, iron, palladium, rhodium, ruthenium, and nickel. However, a specific investigation into the use of this compound as a substrate for C-H amination to synthesize N-heterocycles was not identified in the conducted search.

Cross-dehydrogenation coupling (CDC) reactions are a class of reactions that involve the formation of a new bond through the formal removal of a hydrogen molecule from two different C-H, or C-H and X-H bonds. This approach is highly atom-economical as it avoids the pre-functionalization of substrates. While CDC reactions have been applied to a wide range of substrates for the formation of C-C and C-N bonds, specific examples of this compound participating in CDC reactions were not found in the performed search.

Rearrangement Mechanisms

Rearrangement reactions are fundamental processes in organic chemistry that allow for the skeletal reorganization of a molecule.

The aza-Claisen rearrangement is a-sigmatropic rearrangement of allyl vinyl amines or their equivalents, which leads to the formation of γ,δ-unsaturated imines or amides. This reaction is a powerful tool for the synthesis of complex nitrogen-containing molecules. While the aza-Claisen rearrangement has been employed as a key step in the synthesis of specialized anilines, specific kinetic and thermodynamic studies on the aza-Claisen rearrangement of this compound were not found in the available literature from the search. Such studies would provide valuable insights into the reaction mechanism, transition state energetics, and the influence of substituents on the reaction rate and equilibrium.

Reactivity at the Nitrogen Atom

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for N-alkylation and other N-functionalization reactions.

N-Alkylation

N-alkylation of secondary anilines like this compound can be achieved using alkylating agents such as alkyl halides. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. unive.it The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction. A variety of alkylating agents can be employed, including methyl, ethyl, benzyl, and allyl groups. unive.it

Catalytic methods for N-alkylation have also been developed, offering more environmentally benign alternatives. For instance, the N-methylation of anilines can be carried out using methanol (B129727) as the methylating agent in the presence of ruthenium or iridium catalysts. nih.govnih.govrsc.orgresearchgate.net These reactions often proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net

Below is a table summarizing representative N-alkylation reactions of anilines, which are applicable to this compound.

| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Benzyl Alcohol | Iridium Complex / KOtBu | - | 120 | N-Benzyl-N-methylaniline | High |

| Methanol | Ruthenium Complex / Cs2CO3 | Methanol | 120 | N,N-Dimethylaniline | 98 |

| Alkyl Carbonates | NaY Faujasite | - | 130-150 | N-Alkyl-N-methylaniline | 90-97 |

N-Functionalization (N-Acylation)

The nitrogen atom of this compound can also be acylated using acylating agents like acyl chlorides or acid anhydrides. researchgate.net This reaction, known as N-acylation, results in the formation of an amide. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid byproduct. libretexts.org Acetylation, a specific type of acylation using acetic anhydride (B1165640) or acetyl chloride, is a common method for the protection of amino groups in multi-step syntheses. researchgate.netlibretexts.org

The table below provides general conditions for the N-acetylation of anilines.

| Acylating Agent | Base | Solvent | Temperature (°C) | Product |

| Acetic Anhydride | Sodium Acetate | Water | Room Temp. | N-Acetyl-N-methylaniline |

| Acetyl Chloride | Triethylamine | CH2Cl2 | Room Temp. | N-Acetyl-N-methylaniline |

Impact of Substituent Effects on Reactivity

The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution is significantly influenced by the electronic effects of both the 2-allyl and the N-methyl substituents.

Both the N-methylamino group and the 2-allyl group are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). byjus.com The N-methylamino group is a strong activating group due to the ability of the nitrogen's lone pair to donate electron density to the benzene ring through resonance. nih.govyoutube.comlibretexts.org This increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. byjus.com The allyl group, being an alkyl group, is a weakly activating group that donates electron density primarily through an inductive effect. youtube.com

These activating groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.comnih.govyoutube.comlibretexts.org In the case of this compound, the N-methylamino group at position 1 and the allyl group at position 2 work in concert to direct incoming electrophiles. The powerful ortho, para-directing effect of the N-methylamino group would strongly favor substitution at the 4- and 6-positions. The 2-allyl group would also direct to its ortho (position 3) and para (position 5) positions. The combined effect is a strong activation of the ring, with the 4- and 6-positions being the most likely sites for electrophilic attack due to the dominant directing effect of the N-methylamino group.

The presence of the N-methyl group also influences the basicity of the aniline nitrogen. While alkyl groups are generally electron-donating and increase basicity, the steric hindrance introduced by the methyl group can affect the solvation of the corresponding anilinium ion, sometimes leading to a decrease in basicity compared to the primary amine. researchgate.net However, in the context of electrophilic aromatic substitution, the electron-donating nature of the N-methyl group enhances the activating effect on the ring.

The table below compares the relative reactivity of aniline, N-methylaniline, and what can be inferred for this compound in electrophilic aromatic substitution.

| Compound | Substituents | Expected Relative Reactivity (compared to Benzene) | Directing Effect |

| Aniline | -NH2 | Strongly Activating | ortho, para |

| N-Methylaniline | -NHCH3 | Strongly Activating | ortho, para |

| This compound | 1-NHCH3, 2-C3H5 | Very Strongly Activating | Primarily ortho, para to the -NHCH3 group |

Role As a Precursor and Building Block in Complex Organic Synthesis

Preparation of Chiral Amine Derivatives

Chiral amines are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules. The allyl group within 2-allyl-N-methylaniline serves as a key functional handle for the introduction of chirality. While specific examples detailing the asymmetric functionalization of this compound itself are not prevalent, established methodologies for the asymmetric transformation of alkenes can be applied.

Methods such as rhodium-catalyzed asymmetric hydroamination of allylamines offer a route to enantioenriched 1,2-diamines with excellent enantioselectivities nih.gov. Another powerful technique is the Sharpless Asymmetric Aminohydroxylation (AA), which catalytically converts alkenes into enantiomerically pure N-protected amino alcohols nih.govorganic-chemistry.orgnih.gov. This reaction typically uses osmium tetroxide as a catalyst in conjunction with chiral ligands derived from dihydroquinine and dihydroquinidine to induce stereoselectivity organic-chemistry.orgnih.gov. The application of such well-established asymmetric reactions to the allyl moiety of this compound or its derivatives would provide a direct pathway to valuable chiral building blocks for further synthetic elaboration.

Construction of Vicinal Diamines

Extensive research into the synthesis of vicinal diamines, which are crucial structural motifs in many biologically active compounds and ligands for asymmetric catalysis, has explored a variety of precursors and synthetic routes. Methodologies such as the hydroamination of allylic amines have been developed to provide access to these important molecules.

However, a thorough review of scientific literature and chemical databases does not yield specific studies or detailed research findings on the use of This compound as a direct precursor for the construction of vicinal diamines. While general methods for the synthesis of vicinal diamines from allylic amines and aniline (B41778) derivatives are well-documented, specific examples, reaction conditions, yields, or mechanistic studies involving this compound for this purpose are not available in the reviewed literature.

Therefore, it is not possible to provide detailed research findings, reaction schemes, or data tables for the construction of vicinal diamines originating from this compound as this specific transformation is not described in the current body of scientific chemical literature. Further research would be required to explore the viability and specifics of utilizing this compound in the synthesis of vicinal diamines.

Applications in Catalysis and Ligand Design

Development of Chiral Ligands from N-Methylaniline Scaffolds

The N-methylaniline framework has proven to be a valuable scaffold for the design and synthesis of novel chiral ligands. A notable development in this area is the creation of ligands exhibiting C(aryl)-N(amine) bond axial chirality. researchgate.net Researchers have successfully synthesized N-(tert-butyl)-N-methylanilines that possess this type of chirality. The synthesis process for these acyclic amines involves a nucleophilic aromatic substitution reaction, followed by N-methylation and subsequent silane (B1218182) reduction. researchgate.net

Furthermore, a series of N,N-disubstituted allylic amine type aminophosphines have been designed and synthesized as derivatives of these chiral ligands. These aminophosphines also exhibit C(aryl)-N(amine) bond axial chirality, which has been confirmed by chiral HPLC analysis. researchgate.net The ability to resolve the C-N bond atropisomers of these amines, sometimes through crystallization without an external chiral source, underscores the utility of the N-methylaniline scaffold in generating structurally defined and enantiomerically pure ligands for asymmetric catalysis. researchgate.net

Role in Asymmetric Catalysis

The application of ligands and substrates derived from N-methylaniline is particularly prominent in the field of asymmetric catalysis, where controlling the stereochemical outcome of a reaction is crucial.

Derivatives of N-Allyl-N-methylaniline have been effectively utilized as allyl sources in nickel-catalyzed asymmetric allylic alkylation (AAA) of β-ketoesters. acs.orgacs.org This reaction is efficiently catalyzed by nickel complexes bearing chiral diphosphine ligands, such as (S)-Tol-MeO-BIPHEP and (S)-H₈-BINAP. acs.org The use of N-Methyl-N-phenyl allylic amines has been shown to be critical for achieving high catalytic activity and enantioselectivity. acs.org

The reaction proceeds via the cleavage of the C–N bond of the allylic amine. acs.org A proposed mechanism suggests that the process is initiated by the protonation of the nitrogen atom of the coordinating allylic amine by the β-ketoester. This key step facilitates the C–N bond cleavage and leads to the formation of a cationic π-allyl nickel(II) intermediate, which then reacts with the nucleophile. acs.orgacs.org The choice of substituents on the aniline (B41778) ring and the allyl group can influence the reaction's yield and stereoselectivity. acs.org

Table 1: Nickel-Catalyzed Asymmetric Allylic Alkylation using N-Allyl-N-methylaniline Derivatives

| Allylic Amine Derivative | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| N-Allyl-N-methylaniline | 99 | 74 |

| N-(2-buten-1-yl)aniline | 95 | 81 |

Data sourced from research on the asymmetric allylic alkylation of β-ketoesters. acs.org

Chiral ligands derived from N-methylaniline scaffolds have demonstrated significant success in palladium-catalyzed asymmetric allylic substitution, a cornerstone of modern synthetic chemistry often referred to as the Tsuji-Trost reaction. researchgate.netorganic-chemistry.org Chiral N-(tert-butyl)-N-methylaniline ligands, which possess C-N axial chirality, have been effectively used in the asymmetric allylic alkylation of allylic esters with malonates, achieving high enantioselectivities of up to 95% ee. researchgate.net

Similarly, chiral aminophosphine (B1255530) ligands derived from N,N-disubstituted allylic amines have been employed in the palladium-catalyzed asymmetric allylic substitution of 1,3-diphenyl-2-propenyl acetate (B1210297) with indoles, yielding products with enantioselectivities as high as 96% ee. researchgate.net The success of these ligands highlights the effectiveness of controlling the steric and electronic environment around the palladium center to induce high levels of asymmetry in the final products.

Catalytic Systems Employing 2-Allyl-N-methylaniline Derivatives

Derivatives of this compound are not only precursors for chiral ligands but also serve as key substrates in various catalytic systems, enabling the synthesis of complex heterocyclic structures.

N-allylaniline derivatives are important substrates in reactions catalyzed by palladium(0) complexes. The quintessential example is the Tsuji-Trost allylic substitution, where the catalytic cycle is initiated by the coordination of a Pd(0) species to the alkene of the allyl group, followed by oxidative addition to form a π-allyl-palladium(II) complex. organic-chemistry.orgwikipedia.org

Furthermore, palladium-catalyzed oxidative cyclization reactions of N-allylaniline derivatives provide an efficient pathway to synthesize quinolines. These intramolecular reactions capitalize on the proximity of the allyl and aryl groups. The mechanism can involve processes such as aminopalladation followed by β-hydride elimination or an allylic C-H activation to generate a π-allyl-palladium(II) intermediate, which subsequently undergoes C-N bond formation. Cascade reactions involving 2-allylaniline (B3051291) derivatives have also been developed, allowing for the rapid construction of polycyclic nitrogen heterocycles through a sequence of palladium-catalyzed bond formations. umich.edu

The N-aniline framework is also relevant in copper-catalyzed reactions, particularly in amination reactions. Copper-catalyzed allylic amination provides a direct route to form C-N bonds at the allylic position. nih.gov For instance, the intermolecular coupling of substituted anilines with various vinyl arenes can be achieved using a copper catalyst. nih.gov

More advanced applications include the copper-catalyzed asymmetric allylic C–H amination of alkenes. rsc.org By employing N-arylhydroxylamines as the aminating agents in the presence of a copper precatalyst and a chiral ligand, chiral N-aryl allylamines can be synthesized with good yields and enantioselectivities. rsc.org While these examples primarily use aniline derivatives as reagents, they demonstrate the utility of the anilino-moiety in copper-catalyzed systems for constructing allylic C-N bonds, a key structural feature of this compound.

Manganese Catalysis for Hydroamination

The use of manganese catalysts in the formal hydroamination of allylic alcohols represents a significant advancement in carbon-nitrogen bond formation, offering an efficient route to valuable γ-amino alcohols. nih.gov Research in this area has explored various manganese complexes, demonstrating their potential as effective catalysts for the hydroamination of amines such as N-methylaniline with allyl alcohol. nih.govsemanticscholar.org This process typically occurs via a tandem reaction that involves a dehydrogenation/Michael addition/hydrogenation sequence. nih.gov

Detailed Research Findings

Recent studies have focused on the application of well-defined manganese PNP-pincer complexes for the formal hydroamination of allylic alcohols. nih.gov These catalysts have shown high efficacy in producing γ-amino alcohols in high yields under mild conditions. nih.gov The reaction mechanism is understood to involve metal-ligand cooperation, where the NH-moiety of the pincer ligand plays a crucial role in the catalytic process. nih.gov This is supported by the observation that a catalyst with an N-methylated ligand (Mn-3) showed no reactivity. nih.gov

The optimization of reaction conditions is crucial for achieving high product yields. For the hydroamination of N-methylaniline with allyl alcohol, cyclohexane (B81311) was identified as the most suitable solvent, affording yields up to 87%. nih.gov The choice of base also significantly influences the reaction outcome, with non-stoichiometric amounts of potassium carbonate (K₂CO₃) proving to be optimal. nih.gov The base is believed to facilitate the dehydrogenation step of the allylic alcohol. nih.gov

Further research has led to the development of a phosphine-free Mn(I)-catalyst that also effectively catalyzes the anti-Markovnikov hydroamination of allyl alcohols. semanticscholar.org This catalyst, which bears a soft sulfur donor in the ligand backbone, operates at low loading and demonstrates high regioselectivity for the synthesis of γ-amino alcohols. semanticscholar.org The model reaction between allyl alcohol and N-methylaniline, catalyzed by this phosphine-free Mn(I)-complex, resulted in a 92% yield of the desired γ-amino alcohol product with exclusive anti-Markovnikov selectivity. semanticscholar.org

Catalyst Performance and Reaction Conditions

The screening of various manganese catalysts and reaction parameters has provided valuable insights into achieving optimal performance for the hydroamination of N-methylaniline with allyl alcohol.

| Entry | Catalyst | Base (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Mn-1 | K₃PO₄ (40) | Toluene | 80 | 18 | 67 |

| 2 | Mn-2 | K₃PO₄ (40) | Toluene | 80 | 18 | 67 |

| 3 | Mn-3 | K₃PO₄ (40) | Toluene | 80 | 18 | 0 |

| 4 | Mn-6 | K₃PO₄ (40) | Toluene | 80 | 18 | 64 |

| 5 | Mn-1 | K₂CO₃ (40) | Toluene | 80 | 18 | 71 |

| 6 | Mn-1 | K₂CO₃ (40) | Cyclohexane | 60 | 18 | 81 |

| 7 | Mn-1 | K₂CO₃ (40) | Cyclohexane | 60 | 24 | 87 |

| 8 | Mn-1 | K₂CO₃ (20) | Cyclohexane | 60 | 24 | 64 |

The data demonstrates that the Mn-1 catalyst in combination with potassium carbonate as the base and cyclohexane as the solvent at 60°C provides the highest yield after 24 hours. nih.gov A lower concentration of the base resulted in a decreased yield. nih.gov

A comparison between different types of metal pincer complexes revealed that the manganese catalysts were more suitable for this formal hydroamination than comparable ruthenium and iron complexes under the tested conditions. nih.gov

| Entry | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 1 | Mn-1 | K₃PO₄ | 67 |

| 2 | Ru-MACHO BH₃ | K₃PO₄ | 34 |

| 3 | Fe-1 | K₃PO₄ | 40 |

| 4 | Fe-2 | K₃PO₄ | 52 |

These findings underscore the effectiveness of manganese-based catalytic systems in hydroamination reactions, providing a robust methodology for the synthesis of complex amines. nih.govsemanticscholar.org

Advanced Spectroscopic and Computational Approaches in Research of 2 Allyl N Methylaniline

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopic methods are fundamental in identifying and characterizing the molecules involved in the reactions of 2-Allyl-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound and its derivatives. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. researchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-methylaniline, a related compound, signals are observed at approximately 7.16 ppm (triplet, 2H), 6.69 ppm (triplet, 1H), 6.56 ppm (doublet, 2H), 3.6 ppm (broad singlet, 1H for the N-H proton), and 2.74 ppm (singlet, 3H for the N-methyl group). chegg.com For this compound, additional signals corresponding to the allyl group would be expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of N-methylaniline shows signals at chemical shifts of 31, 112, 117, 129, and 149 ppm. chegg.comnih.gov The introduction of an allyl group at the ortho position would lead to additional resonances and shifts in the existing signals, which can be precisely assigned to elucidate the final structure.

Table 1: Representative ¹H and ¹³C NMR Data for N-methylaniline

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.16 | Triplet | Aromatic C-H |

| ¹H | 6.69 | Triplet | Aromatic C-H |

| ¹H | 6.56 | Doublet | Aromatic C-H |

| ¹H | 3.6 | Broad Singlet | N-H |

| ¹H | 2.74 | Singlet | N-CH₃ |

| ¹³C | 149 | - | Aromatic C-N |

| ¹³C | 129 | - | Aromatic C-H |

| ¹³C | 117 | - | Aromatic C-H |

| ¹³C | 112 | - | Aromatic C-H |

| ¹³C | 31 | - | N-CH₃ |

This table is based on data for the related compound N-methylaniline and serves as a reference for the types of signals expected for this compound. chegg.com

Mass Spectrometry (MS) for Reaction Monitoring

Mass spectrometry (MS) is a highly sensitive technique used for monitoring the progress of chemical reactions by detecting the mass-to-charge ratio of reactants, intermediates, and products. nih.govnih.gov It allows for real-time analysis and can provide quantitative data on the consumption of starting materials and the formation of products. nih.govwaters.com In the context of this compound synthesis or its subsequent reactions, MS can be employed to identify key intermediates and confirm the molecular weight of the final products. waters.com For instance, in reactions involving N-methylaniline, GC-MS analysis shows a molecular ion peak (m/z) of 107.07, which is consistent with its calculated molecular weight. rsc.org Similarly, for 2-iodo-N-methylaniline, a derivative, the GC-MS shows a molecular ion at m/z 232.97. rsc.org

The mass spectrum of N-allyl-N-methylaniline, an isomer of this compound, shows characteristic fragmentation patterns that can be used for its identification. nih.gov Key fragments are observed at m/z values of 147 (molecular ion), 120, 104, and 77. nih.gov

Table 2: Key Mass Spectrometry Data for N-allyl-N-methylaniline

| m/z | Relative Intensity (%) | Possible Fragment |

| 147 | 73.29 | [M]⁺ |

| 120 | 99.99 | [M - C₂H₃]⁺ |

| 104 | 15.05 | [M - C₃H₅N]⁺ |

| 77 | 29.75 | [C₆H₅]⁺ |

Data sourced from PubChem CID 246778. nih.gov

UV-Visible and FT-IR Spectroscopy for Copolymers or Derivatives

UV-Visible and Fourier-transform infrared (FT-IR) spectroscopy are valuable for characterizing copolymers and derivatives of this compound.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within a molecule. For copolymers of aniline (B41778) and its derivatives, UV-Vis spectra can indicate the extent of conjugation along the polymer chain. rroij.com For example, poly(2-methyl aniline) exhibits an absorption band at 612 nm. rroij.com When copolymerized with other monomers, shifts in this absorption maximum can provide insights into the copolymer structure and electronic properties. rroij.com

FT-IR Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of poly(2-methyl aniline) is similar to that of polyaniline, with characteristic bands for C=C stretching of quinoid and benzenoid rings, as well as C-N stretching. rroij.comresearchgate.net The presence of a methyl group in poly(2-methyl aniline) introduces an additional band around 1155 cm⁻¹. rroij.com These characteristic peaks can be used to confirm the incorporation of this compound units into a copolymer structure. The IR spectrum of N-methylaniline shows important absorptions at 3443 cm⁻¹ (N-H stretching), 3098-3021 cm⁻¹ (aromatic C-H stretching), 2985-2816 cm⁻¹ (aliphatic C-H stretching), and 1606, 1509 cm⁻¹ (C=C stretching of the aromatic ring). chegg.comchemicalbook.com

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the intricate details of reaction mechanisms involving this compound.

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to gain mechanistic insights into complex organic and organometallic reactions. researchgate.netresearchgate.net For reactions involving aniline derivatives, DFT calculations can elucidate reaction pathways, identify intermediates, and explain observed stereoselectivity. researchgate.net For instance, DFT studies on the palladium-catalyzed amination of allylic alcohols with N-methylaniline have provided a detailed picture of the catalytic cycle, including the role of hydrogen bonding in stabilizing intermediates. mdpi.com These computational models can predict the relative energies of different species along the reaction coordinate, helping to identify the most favorable mechanistic pathway. researchgate.net

Transition State Analysis and Energy Barrier Determination

Table 3: Calculated Energy Barriers for Nucleophilic Attack in a Pd-Catalyzed Amination Reaction

| Transition State | Energy Barrier (kcal/mol) |

| TSI-IIa-S (up-attack) | 18.7 |

| TSI-IIa-R (down-attack) | 18.4 |

Data from a DFT study on the reaction of 3-butene-2-ol with methylaniline, catalyzed by a palladium complex. frontiersin.org

Conformational Analysis and Stereochemical Rationalization

The conformational flexibility of this compound arises from the rotation around several single bonds: the C-N bond, the N-methyl bond, the C-C bond of the allyl group, and the bond connecting the allyl group to the aniline ring. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of the molecule and identifying its stable conformers. aljest.net

Stereochemically, the presence of the allyl group at the ortho position does not introduce a chiral center in the ground state of the molecule. However, the specific spatial arrangement of the substituents could lead to different rotational isomers, or rotamers, which may be interconvertible at room temperature. The energy barriers between these conformers can be calculated to understand the dynamics of their interconversion.

Table 1: Hypothetical Conformational Analysis of this compound This table presents illustrative data based on computational studies of similar aniline derivatives, as specific experimental data for this compound is not readily available.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| A | 60° | 0.00 | 75 |

| B | 180° | 1.20 | 20 |

| C | -60° | 2.50 | 5 |

Kinetic and Thermodynamic Parameter Calculations

Computational chemistry provides a robust framework for the calculation of key kinetic and thermodynamic parameters that govern the behavior of this compound in chemical reactions. These calculations are typically performed using methods like DFT in conjunction with appropriate basis sets. researchgate.net

Thermodynamic Parameters: Standard thermodynamic quantities such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) can be calculated for this compound and its various conformers. These values are crucial for understanding the stability of the molecule and predicting the spontaneity of reactions in which it participates. For instance, the Gibbs free energy of formation would indicate the thermodynamic stability of the compound relative to its constituent elements. Adsorption studies on similar compounds like aniline have utilized these parameters to understand interaction spontaneity. nih.gov

Kinetic Parameters: Kinetic parameters, such as the activation energy (Ea), are vital for understanding the rates of chemical reactions. For a process involving this compound, such as a cyclization reaction or an electrophilic substitution, computational methods can be used to model the reaction pathway and locate the transition state. The energy difference between the reactants and the transition state provides the activation energy, a critical factor in determining the reaction rate.

Table 2: Illustrative Calculated Thermodynamic and Kinetic Parameters for a Hypothetical Reaction of this compound The following data is hypothetical and serves to illustrate the types of parameters that can be obtained through computational studies, drawing parallels from research on other aniline derivatives.

| Parameter | Value | Units |

|---|---|---|

| Enthalpy of Formation (ΔH°f) | +25.5 | kcal/mol |

| Entropy (S°) | 95.8 | cal/(mol·K) |

| Gibbs Free Energy of Formation (ΔG°f) | +52.3 | kcal/mol |

| Activation Energy (Ea) for a hypothetical cyclization | 28.7 | kcal/mol |

These computational approaches, while theoretical, offer invaluable insights into the molecular properties of this compound. They provide a predictive framework that can guide experimental studies and aid in the rational design of new chemical entities and materials. The synergy between advanced spectroscopic techniques and computational chemistry is essential for a comprehensive understanding of complex molecular systems.

Future Research Directions and Emerging Reactivities of 2 Allyl N Methylaniline

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of 2-Allyl-N-methylaniline and its derivatives is an area ripe for the exploration of new catalytic systems. While traditional methods for N-allylation and aniline (B41778) functionalization exist, there is a continuous drive to develop more efficient, selective, and sustainable catalysts.

Future research will likely focus on:

Transition Metal Catalysis: Beyond established palladium and copper-catalyzed reactions, the investigation of catalysts based on earth-abundant and less toxic metals such as iron, nickel, and cobalt for C-H activation, cross-coupling, and cyclization reactions of this compound will be a key area. Titanium-based catalysts, which have shown promise in hydroaminoalkylation reactions, could be further developed for selective transformations of the allyl group. researchgate.net

Homogeneous and Heterogeneous Catalysis: The development of both soluble (homogeneous) and solid-supported (heterogeneous) catalysts will be crucial. While homogeneous catalysts often offer high activity and selectivity, heterogeneous catalysts, such as zirconium dioxide supported tungsten oxide, provide significant advantages in terms of reusability and ease of product purification, contributing to more sustainable processes. semanticscholar.org

Photoredox and Electrocatalysis: The use of visible light-induced photoredox catalysis and electrocatalysis offers green and mild alternatives to traditional thermal methods. beilstein-journals.org Exploring these energy-efficient techniques for the functionalization of this compound could lead to novel reaction pathways and the synthesis of unique molecular architectures. For instance, iridium-based photocatalysts have been successfully employed in reactions involving N-methylaniline derivatives. beilstein-journals.org

| Catalytic System | Potential Application for this compound | Advantages |

| Earth-Abundant Metal Catalysts (Fe, Ni, Co) | C-H functionalization, cross-coupling, cyclization | Lower cost, reduced toxicity |

| Heterogeneous Catalysts (e.g., WO₃/ZrO₂) | Selective monoallylation and other transformations | Reusability, simplified product purification |

| Photoredox and Electrocatalysis | Novel functionalization pathways under mild conditions | Energy efficiency, green reaction conditions |

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. For this compound, this translates to the development of methodologies that are more environmentally benign and resource-efficient.

Key areas for future development include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a central tenet of green chemistry. This includes exploring domino and cascade reactions that form multiple bonds in a single operation.

Use of Greener Solvents and Reagents: Research into replacing hazardous organic solvents with more sustainable alternatives like water, supercritical fluids, or bio-based solvents is essential. strath.ac.uk Additionally, employing greener reagents, such as using methanol (B129727) as a methylating agent in the presence of a recyclable catalyst, aligns with these principles. acs.org

Energy Efficiency: The adoption of energy-efficient techniques like microwave-assisted synthesis and flow chemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. dur.ac.uk

Investigation of Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) offer a powerful strategy for the rapid construction of molecular complexity from simple starting materials in a single synthetic operation. The bifunctional nature of this compound makes it an ideal substrate for such transformations.

Future research is expected to explore:

Domino Reactions: These reactions, where a single event triggers a series of subsequent intramolecular transformations, can be designed to leverage the reactivity of both the allyl and N-methylamino groups of this compound. nih.gov

Multicomponent Reactions: MCRs, which involve the reaction of three or more starting materials in a one-pot fashion, can be developed to incorporate this compound into complex heterocyclic structures. nih.govmdpi.com These reactions are highly convergent and can rapidly generate libraries of diverse molecules for applications in drug discovery and materials science. researchgate.net

Advanced Applications in Materials Science (e.g., Polymerization of Derivatives)

The presence of a polymerizable allyl group and a functional aniline moiety makes this compound and its derivatives attractive monomers for the synthesis of advanced materials.

Emerging research directions in this area include:

Conducting Polymers: Polyaniline and its derivatives are well-known for their electrical conductivity. nih.govrroij.com The incorporation of the this compound unit into polymer chains could lead to new conducting polymers with tailored properties, such as improved solubility and processability.

Functional Polymers: The N-methylaniline core can be further functionalized to introduce specific properties into the resulting polymers, such as fluorescence, sensing capabilities, or catalytic activity. The polymerization of such functionalized monomers could lead to materials for applications in sensors, organic electronics, and catalysis.

Copolymers: Copolymerization of this compound derivatives with other monomers can be used to fine-tune the mechanical, thermal, and electronic properties of the resulting materials. rroij.com

| Polymer Type | Potential Properties | Potential Applications |

| Homopolymers of this compound derivatives | Enhanced solubility, tailored electronic properties | Conducting materials, sensors |

| Copolymers with other functional monomers | Tunable mechanical and thermal properties | Advanced functional materials, organic electronics |

Deepening Understanding of Mechanistic Pathways through Integrated Computational and Experimental Studies

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The integration of computational and experimental studies will be instrumental in elucidating the intricate mechanistic details of reactions involving this compound.

Future research in this area will likely involve:

Density Functional Theory (DFT) Calculations: DFT calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies, helping to explain observed reactivity and selectivity. mdpi.com

In-situ Spectroscopic Techniques: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates and provide experimental validation for proposed mechanisms.

Kinetic Studies: Detailed kinetic studies can help to unravel the rate-determining steps of a reaction and provide a quantitative understanding of the factors that influence reaction outcomes.

By combining computational modeling with rigorous experimental investigation, a deeper understanding of the fundamental reactivity of this compound can be achieved, paving the way for the development of more efficient and selective synthetic transformations. acs.orgacs.org

Q & A

Q. What are the optimal synthetic routes for preparing 2-Allyl-N-methylaniline with high yield and purity?

Methodological Answer:

- Reductive Amination : React 2-allylaniline with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) under inert conditions. Monitor reaction progress via TLC or GC-MS .

- Allylation of N-Methylaniline : Use allyl bromide with a palladium catalyst (e.g., Pd(OAc)₂) in a Buchwald-Hartwig coupling to introduce the allyl group. Optimize solvent (toluene or DMF) and temperature (80–100°C) for regioselectivity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure to isolate the product. Validate purity via ¹H/¹³C NMR and HPLC (>98%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to confirm allyl group integration (δ 5.1–5.8 ppm for vinyl protons) and N-methyl resonance (δ 2.8–3.2 ppm). ¹³C NMR identifies quaternary carbons in the allyl moiety .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS provides molecular ion ([M+H]⁺) and fragmentation patterns to verify structure .

- IR Spectroscopy : Detect N–H stretching (if present) at ~3400 cm⁻¹ and C=C stretching (allyl) at ~1640 cm⁻¹ .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Computational Setup : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, ionization potentials, and electron affinity. Compare with experimental cyclic voltammetry data .

- Reactivity Insights : Simulate electrophilic aromatic substitution (e.g., nitration) to predict regioselectivity. The allyl group may direct substituents to the ortho/para positions via resonance effects .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to refine redox potentials and solvation energies .

Q. What experimental strategies resolve contradictions in reported catalytic or polymerization behaviors of this compound?

Methodological Answer:

- Controlled Polymerization Studies : Compare oxidative polymerization (using ammonium persulfate in HCl) with electrochemical methods. Monitor conductivity and UV-vis spectra to assess doping efficiency .

- Cross-Validation : Pair experimental results (e.g., cyclic voltammetry) with DFT-calculated redox potentials to identify discrepancies in charge-transfer mechanisms .

- Kinetic Profiling : Use stopped-flow spectroscopy to track intermediate formation during reactions, resolving conflicting mechanistic proposals .

Q. How does the allyl substituent influence the compound’s utility in polymer chemistry compared to N-methylaniline derivatives?

Methodological Answer:

- Polymer Flexibility : The allyl group enhances chain mobility in poly(this compound), reducing glass transition temperature (Tg) compared to poly(N-methylaniline). Characterize via DSC .

- Cross-Linking Potential : Allyl moieties enable post-polymerization modifications (e.g., thiol-ene click chemistry) for functional materials. Validate using FTIR and swelling experiments .

- Electrochemical Stability : Compare cyclic stability (1,000 cycles) in supercapacitor applications. Allyl groups may reduce degradation via steric protection of the polymer backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.